N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel heterocyclic compounds that are structurally related or could be analogs of the specified compound. These studies focus on the formation of diverse heterocyclic frameworks, exploring the chemical reactivity and potential applications of these compounds in various fields, including medicinal chemistry and material science.
Polyheterocyclic Systems : The synthesis of new polyheterocyclic ring systems derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has been reported. These systems involve the construction of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of such compounds in generating complex molecular architectures with potential biological activities (Abdel‐Latif et al., 2019).
Antimicrobial Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds to serve as lead structures for the development of new antimicrobial agents, with a focus on addressing the challenge of antibiotic resistance (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-7-5-9-18(16(15)2)26-20(29)14-27-19-10-6-12-25-21(19)22(30)28(23(27)31)13-17-8-3-4-11-24-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQIXCXAADSQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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